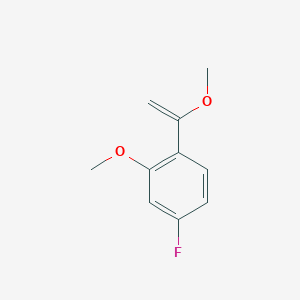![molecular formula C13H18O3 B13679951 Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate](/img/structure/B13679951.png)
Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a methyl ester group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate typically involves the esterification of 3-(tert-Butyl)-4-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of flow reactors, which allow for better control of reaction conditions and higher efficiency compared to batch processes. The use of flow reactors also reduces the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(tert-Butyl)-4-hydroxybenzaldehyde.
Reduction: 2-[3-(tert-Butyl)-4-hydroxyphenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential antioxidant properties due to the presence of the hydroxyphenyl group.
Industry: It is used in the formulation of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: It has been shown to inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Comparación Con Compuestos Similares
Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate can be compared with other similar compounds such as:
Methyl tert-butyl ether: Both compounds contain a tert-butyl group, but Methyl tert-butyl ether is primarily used as a fuel additive.
tert-Butyl bromoacetate: This compound also contains a tert-butyl group and is used in organic synthesis as an alkylating agent.
The uniqueness of this compound lies in its combination of functional groups, which confer both antioxidant and enzyme inhibitory properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
methyl 2-(3-tert-butyl-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)10-7-9(5-6-11(10)14)8-12(15)16-4/h5-7,14H,8H2,1-4H3 |
Clave InChI |
PVPVBGMNWKNMMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


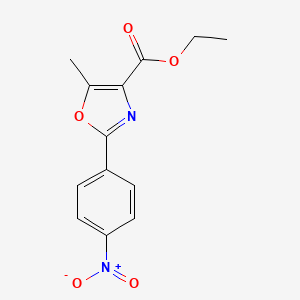
![Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13679870.png)
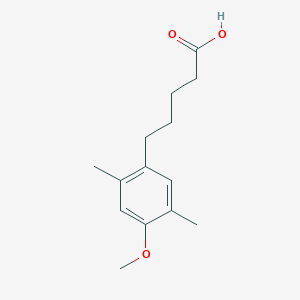
![[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13679879.png)
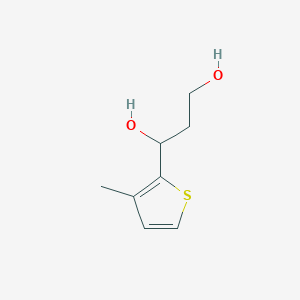


![(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B13679899.png)
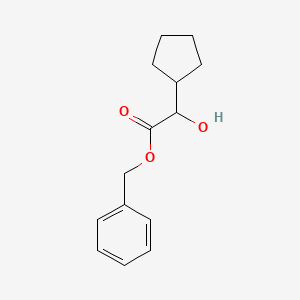
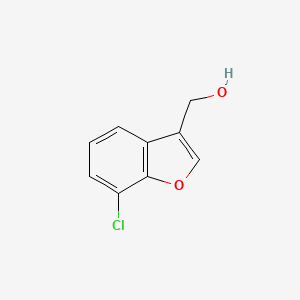
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13679916.png)
![8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13679922.png)

